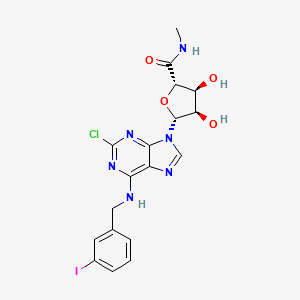
2-Cl-IB-MECA
Descripción general
Descripción
Namodenoson is a small molecule A3 adenosine receptor (A3AR) agonist . It belongs to the class of organic compounds known as purine nucleosides .
Synthesis Analysis
Namodenoson is developed by Can-Fite for non-alcoholic fatty liver disease, liver cancer, and pancreatic cancer . It has been evaluated in a phase I/II study in patients with advanced hepatocellular carcinoma (HCC), where it was found to be safe and well tolerated .
Molecular Structure Analysis
Namodenoson, also known as CF102 or CL-IB-MECA, is a 2-chloro analog of the protoypical agonist CF101. Its molecular formula is C18H18ClN6O4, and its molecular weight is 544.73 Da .
Chemical Reactions Analysis
Namodenoson, as an A3AR agonist, induces de-regulation of the Wnt and NF-kB signaling pathways, resulting in apoptosis of HCC cells .
Physical And Chemical Properties Analysis
Namodenoson is a highly selective orally bioavailable A3AR agonist .
Aplicaciones Científicas De Investigación
Oncología: Efectos Antiproliferativos
2-Cl-IB-MECA ha demostrado efectos antiproliferativos en varios tipos de células tumorales. Inhibe la proliferación de células de melanoma B16/F10 e induce apoptosis a ciertas concentraciones. Este compuesto también aumenta la proliferación de células de médula ósea murina, que puede ser bloqueada por antagonistas del receptor A3 .
Hematología: Proliferación de Células de Médula Ósea
Este agonista del receptor A3 de adenosina aumenta la proliferación de células de médula ósea murina in vitro, lo que sugiere posibles aplicaciones en la investigación y las terapias hematológicas .
Inmunología: Prevención de Metástasis Pulmonar
En un modelo de ratón de metástasis pulmonar, this compound previno el desarrollo de focos metastásicos pulmonares e invirtió las disminuciones en los glóbulos blancos y neutrófilos inducidos por la ciclofosfamida .
Cardiología: Protección contra la Lesión por Isquemia/Reperfusión Miocárdica
Cl-IB-MECA protege contra la lesión por isquemia/reperfusión miocárdica en ratones, lo que indica su potencial para uso terapéutico en afecciones cardíacas .
Regulación del Ciclo Celular
El compuesto induce la acumulación de células en la fase G0/G1 del ciclo celular, que es un punto de control crítico para la proliferación celular y las estrategias de tratamiento del cáncer .
Investigación de Mecanismos Antitumorales
Los estudios han investigado la citotoxicidad de 2‑Cl‑IB‑MECA en líneas celulares tumorales y no tumorales, así como sus mecanismos anticancerígenos en líneas celulares específicas de cáncer como el carcinoma pancreático y hepatocelular .
Modulación de las Vías de Resistencia a los Fármacos
La investigación ha demostrado que 2‑Cl‑IB‑MECA regula las vías proliferativas y de resistencia a los fármacos, lo que podría ser significativo para desarrollar nuevos tratamientos contra el cáncer que superen la resistencia a los fármacos .
Cardioprotección a través de la Inhibición de la Caspasa
El compuesto media la cardioprotección a través de vías de señalización pro-supervivencia y afecta la actividad de la Caspasa-3, que es crucial para la regulación de la muerte celular durante la lesión cardíaca .
Mecanismo De Acción
Target of Action
2-Cl-IB-Meca, also known as Namodenoson, is a high affinity and extremely selective agonist for the A3 adenosine receptor (A3AR) . This receptor is found in various types of cells and plays a crucial role in numerous biological processes.
Mode of Action
Namodenoson binds selectively to the A3AR with a Ki value of 0.33 nM . This interaction inhibits adenylate cyclase activity, which in turn affects various downstream cellular processes .
Biochemical Pathways
Namodenoson modulates key components of several signaling pathways, including the PI3K/AKT/NF-κB , Ras/Raf/MEK1/2/ERK1/2 , Wnt/β-catenin , and Shh/Ptch/Gli pathways . These pathways are involved in cell proliferation, survival, and drug resistance .
Pharmacokinetics
It’s also noted that Namodenoson has been well-tolerated by patients in clinical trials, showing no dose-limiting toxicity or serious drug-related side effects .
Result of Action
Namodenoson has demonstrated anti-proliferative effects on various types of tumors . It decreases tumor cell proliferation, causes cell accumulation in the G1 phase, and inhibits DNA and RNA synthesis . Additionally, it reduces the expression of proteins like β-catenin, patched1 (Ptch1), and glioma-associated oncogene homolog zinc finger protein 1 (Gli1), which are components of the Wnt/β-catenin and Sonic hedgehog/Ptch/Gli transduction pathways .
Action Environment
The efficacy and stability of Namodenoson can be influenced by various environmental factors. For instance, it has been found that the compound enhances the cytotoxic effects of conventional chemotherapy drugs like carboplatin and doxorubicin in certain cellular environments . .
Safety and Hazards
Direcciones Futuras
Based on the positive efficacy signal in HCC Child–Pugh B (CPB) hepatic dysfunction patients and the favorable safety profile of namodenoson, a phase III study is underway . Namodenoson is also being evaluated in a Phase IIb trial for the treatment of steatotic liver disease (SLD), and the company is planning a Phase IIa study in pancreatic cancer .
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSYPUKKXMNCNQ-PFHKOEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167504 | |
| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163042-96-4 | |
| Record name | Namodenoson [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163042964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Namodenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro-IB-MECA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAMODENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z07JR07J6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Cl-IB-MECA?
A1: Cl-IB-MECA acts as a highly selective agonist for the A3AR, a G protein-coupled receptor primarily coupled to the Gi protein. [, , , , , ]
Q2: How does Cl-IB-MECA binding to A3AR affect downstream signaling pathways?
A2: Cl-IB-MECA binding to A3AR activates Gi proteins, leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, deregulates downstream signaling pathways, including Wnt/β-catenin and NF-κB, ultimately influencing gene expression and cellular responses. [, , , , ]
Q3: What are the consequences of Wnt/β-catenin and NF-κB pathway deregulation by Cl-IB-MECA?
A3: Deregulation of these pathways by Cl-IB-MECA can induce a cascade of events including:
- Inhibition of cell proliferation: Cl-IB-MECA has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and liver cancer, by inducing cell cycle arrest and downregulating proteins involved in cell cycle progression. [, , , , , ]
- Induction of apoptosis: Cl-IB-MECA can trigger apoptosis in tumor cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death. [, , , ]
- Anti-inflammatory effects: Cl-IB-MECA exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-8. [, , , , ]
- Modulation of immune cell function: Cl-IB-MECA can influence the activity of immune cells, including neutrophils, natural killer (NK) cells, and dendritic cells, potentially contributing to its anti-tumor and anti-inflammatory effects. [, , , ]
Q4: Are there any A3AR-independent effects of Cl-IB-MECA?
A4: While Cl-IB-MECA primarily exerts its effects through A3AR, some studies suggest potential A3AR-independent mechanisms at higher concentrations. Further research is needed to fully elucidate these effects. [, ]
Q5: What is the molecular formula and weight of Cl-IB-MECA?
A5: The molecular formula of Cl-IB-MECA is C20H21ClIN7O5, and its molecular weight is 585.8 g/mol. []
Q6: Is there any information available regarding spectroscopic data for Cl-IB-MECA?
A6: The provided research papers primarily focus on the biological activity and therapeutic potential of Cl-IB-MECA. Specific spectroscopic data, such as NMR or IR spectra, are not discussed in detail.
Q7: What in vitro models have been used to study the effects of Cl-IB-MECA?
A7: Numerous in vitro studies have employed various cancer cell lines, including melanoma, pancreatic cancer, liver cancer, and bladder cancer cells, to investigate the anti-proliferative, pro-apoptotic, and anti-inflammatory effects of Cl-IB-MECA. [, , , , , , , , ]
Q8: What in vivo models have been utilized to evaluate the efficacy of Cl-IB-MECA?
A8: Researchers have employed several in vivo models, including:
- Mouse models of melanoma: Studies have demonstrated that Cl-IB-MECA inhibits tumor growth and metastasis in melanoma-bearing mice. [, ]
- Murine models of autoimmune arthritis: Cl-IB-MECA has shown efficacy in reducing inflammation and joint damage in models of rheumatoid arthritis. []
- Rat models of myocardial ischemia/reperfusion injury: Research suggests that Cl-IB-MECA can protect the heart from damage caused by ischemia and reperfusion. [, , ]
- Mouse models of anthrax infection: Studies indicate that Cl-IB-MECA, in combination with antibiotics, can improve survival in mice infected with Bacillus anthracis. []
Q9: What are the key findings from clinical trials investigating Cl-IB-MECA (Namodenoson)?
A9: Clinical trials have primarily focused on the use of Namodenoson for:
- Hepatocellular carcinoma (HCC): Phase II trials have shown promising results in patients with advanced HCC and moderate hepatic dysfunction (Child-Pugh B7), demonstrating a favorable safety profile and potential efficacy signals in overall survival. [, , , ]
- Non-alcoholic steatohepatitis (NASH): A Phase IIa study demonstrated the safety and potential efficacy of Namodenoson in patients with NAFLD, with improvements observed in liver enzymes, fibrosis markers, and steatosis. A Phase IIb trial is currently underway. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



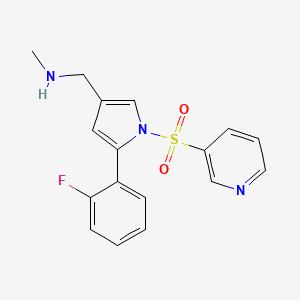
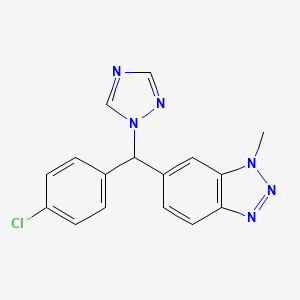

![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)
![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)
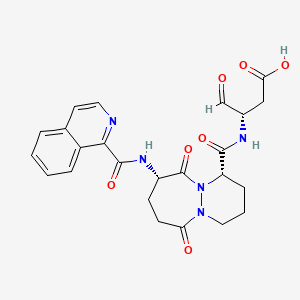
![4-(Cyclohexyloxy)-2-(1-(4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl)ethyl)quinazoline](/img/structure/B1684046.png)
![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)
![N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B1684055.png)
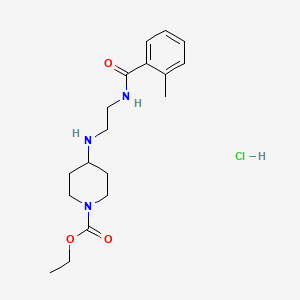

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)